molecular formula C19H14N2O4 B2428026 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2248645-09-0

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B2428026
CAS No.: 2248645-09-0
M. Wt: 334.331
InChI Key: LBQNICNUSINETL-UHFFFAOYSA-N
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Description

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound with a molecular weight of 334.33 g/mol . This compound is characterized by the presence of an oxazole ring fused with an indole structure, making it a unique entity in the realm of organic chemistry.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves multiple steps, typically starting with the formation of the oxazole ring followed by its fusion with the indole structure. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, employing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(14-11-17(25-20-14)12-6-2-1-3-7-12)21-15-9-5-4-8-13(15)10-16(21)19(23)24/h1-9,11,16H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQNICNUSINETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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